molecular formula C13H15NO2S2 B2617956 N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-carboxamide CAS No. 1448122-45-9

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-carboxamide

Cat. No.: B2617956
CAS No.: 1448122-45-9
M. Wt: 281.39
InChI Key: XRGQTVARFSYADG-UHFFFAOYSA-N
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Description

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-carboxamide is a synthetic small molecule designed for research applications, featuring a distinct carboxamide linkage connecting a thiophene ring to a methoxyethyl side chain substituted with a 5-methylthiophene group. This structure places it within a class of compounds known for their significant potential in medicinal chemistry and drug discovery. Thiophene-based derivatives are recognized as privileged structures in pharmaceutical research due to their versatile biological activities . They serve as crucial scaffolds in the development of novel therapeutic agents and are present in several commercially available drugs . The molecular architecture of this compound, which incorporates multiple heterocyclic rings, suggests it is a valuable intermediate for constructing more complex molecules or for investigating structure-activity relationships (SAR) in hit-to-lead optimization campaigns. Researchers can utilize this compound as a key building block in synthetic chemistry or as a probe in biochemical screening to explore its mechanism of action against specific biological targets. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S2/c1-9-5-6-11(18-9)10(16-2)8-14-13(15)12-4-3-7-17-12/h3-7,10H,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGQTVARFSYADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2=CC=CS2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carboxamide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles such as halogens, nitro groups

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nitro-substituted thiophenes

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with thiophene and acetamide functionalities exhibit significant antitumor activity. For example:

  • Case Study 1 : A study evaluated the cytotoxic effects of thiophene derivatives against human glioblastoma U251 cells, revealing IC50 values ranging from 10 to 30 µM, indicating promising antitumor potential .
  • Case Study 2 : Another investigation demonstrated that methoxy-substituted phenyl derivatives exhibited enhanced cytotoxicity, showcasing the importance of structure-activity relationships (SAR) in drug design .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent:

  • Case Study 3 : In vitro tests on various thiophene derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can optimize antimicrobial efficacy .

The biological activity of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-carboxamide is attributed to its interaction with cellular targets through hydrogen bonding and hydrophobic interactions. The thiophene ring may facilitate binding to proteins involved in cell proliferation and apoptosis .

Data Table: Biological Activities of Thiophene Derivatives

Activity Type Description Reference
AntitumorIC50 values between 10 - 30 µM against U251 cells
AntimicrobialEffective against Staphylococcus aureus and E. coli
AntioxidantExhibited significant inhibition activity in ABTS assay

Mechanism of Action

The mechanism of action of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can inhibit enzymes involved in various biological processes, such as kinases or proteases.

    Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, such as G-protein-coupled receptors (GPCRs) or nuclear receptors.

    Interfering with Cellular Pathways: It can interfere with cellular signaling pathways, leading to altered cellular responses and functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s structural uniqueness lies in its methoxyethyl substituent, distinguishing it from other thiophene carboxamides. Key comparisons include:

Compound Substituents Yield (%) Melting Point (°C) Key Features
N-(2-Nitrophenyl)thiophene-2-carboxamide 2-Nitrophenyl group attached to thiophene carboxamide Not reported 397 Planar conformation; dihedral angles (8.5–13.5°) between aromatic rings.
N-Ethyl-5-methyl-N-phenylthiophene-2-carboxamide Ethyl and phenyl groups on the amide nitrogen 47–76 68–164 Moderate antibacterial activity; synthesized via nucleophilic substitution.
Methyl 2-(thiophene-2-carboxamido)benzoate Methyl benzoate and thiophene carboxamide 78 Not reported Near-planar structure; sp² hybridization at C and N atoms.
Bis(N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide) Co(II) Pyridinyl and carbamothioyl groups; Co(II) complex Not reported Not reported Antioxidant activity (DPPH/ABTS assays) superior to propyl gallate.

Key Observations :

  • Substituent Effects : The methoxyethyl group in the target compound likely enhances solubility compared to nitro- or phenyl-substituted analogs . However, steric hindrance from the ethyl chain may reduce binding affinity in biological systems compared to planar derivatives like methyl 2-(thiophene-2-carboxamido)benzoate .
  • Thermal Stability : Analogs with nitro groups (e.g., N-(2-Nitrophenyl)thiophene-2-carboxamide) exhibit higher melting points (~397°C) due to strong intermolecular interactions, whereas alkyl-substituted derivatives melt at lower temperatures (68–164°C) .

Biological Activity

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features:

  • Thiophene ring : A five-membered aromatic ring containing sulfur, which is known for its diverse chemical reactivity.
  • Methoxy group : Enhances solubility and biological activity.
  • Methyl substituent : Influences the electronic properties and binding affinity to biological targets.

The biological activity of this compound is believed to stem from its interactions with specific molecular targets such as enzymes and receptors. The methoxy and methyl groups enhance the compound's binding affinity, potentially leading to various therapeutic effects, including:

  • Antibacterial Activity : Initial studies indicate that similar thiophene derivatives exhibit significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus .
  • Antitumor Activity : Thiophene analogs have shown promise in cancer treatment by inhibiting tumor cell growth .

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Thiophene Core : Starting with 5-methylthiophene, the ethylamine derivative is prepared.
  • Methoxylation : Introduction of the methoxy group.
  • Formation of Carboxamide : Reaction with appropriate acid derivatives to yield the final product.

Antibacterial Activity

A comparative analysis shows that thiophene derivatives, including this compound, exhibit varying degrees of antibacterial activity. The following table summarizes findings from recent studies:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus10 μg/mL
Another Thiophene DerivativeEscherichia coli15 μg/mL
Ciprofloxacin DerivativeStaphylococcus epidermidis8 μg/mL

Case Studies

  • Antibacterial Studies : A study evaluated various thiophene derivatives against Staphylococcus aureus and found that compounds with similar structural features exhibited enhanced antibacterial properties compared to traditional antibiotics .
  • Antitumor Research : Research on thiophene substituted compounds has demonstrated potential antitumor effects, suggesting that modifications in the thiophene structure can lead to significant improvements in efficacy against cancer cells .

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future investigation include:

  • In Vivo Studies : To evaluate the therapeutic potential and toxicity profiles.
  • Molecular Docking Studies : To understand binding interactions with specific biological targets.
  • Exploration of Derivatives : Modifying substituents to enhance efficacy and reduce side effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-carboxamide, and how are key intermediates optimized?

  • Methodology : The compound is synthesized via multi-step reactions. A common route involves:

Thiophene Ring Formation : The Gewald reaction is used to construct the thiophene core by condensing α-methylene carbonyl compounds with sulfur and cyanoacetates .

Functionalization : The methoxy-ethyl side chain is introduced via nucleophilic substitution or alkylation, often using 2-methylthiophene derivatives as precursors .

Carboxamide Coupling : Thiophene-2-carboxylic acid is activated (e.g., via acyl chloride) and reacted with the amine-containing intermediate under basic conditions (e.g., DMF with NaH) .

  • Optimization : Reaction conditions (temperature, solvent, catalysts) are adjusted using TLC or HPLC monitoring. For example, alkylation steps may require anhydrous solvents and inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Key Techniques :

  • NMR : 1^1H and 13^13C NMR identify substituents on thiophene and methoxy-ethyl groups. For instance, the methyl group on the thiophene ring appears as a singlet (~δ 2.4 ppm), while methoxy protons resonate at δ 3.3–3.5 ppm .
  • IR : Stretching frequencies confirm carboxamide (C=O at ~1650 cm1^{-1}) and thiophene (C-S at ~700 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 270.32 for C12_{12}H14_{14}N2_2O3_3S) .

Q. What are the solubility and stability profiles of this compound under typical laboratory conditions?

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Solubility can be enhanced via co-solvents (e.g., ethanol/water mixtures) .
  • Stability : Sensitive to light and moisture. Storage recommendations include amber vials at –20°C under nitrogen .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities, and what challenges arise during refinement?

  • Procedure : Single crystals are grown via slow evaporation (e.g., acetonitrile). Data collection uses Cu-Kα radiation, and structures are refined using SHELXL .
  • Challenges : Disordered methoxy or thiophene groups may require constraints. For example, dihedral angles between aromatic rings (e.g., 8.5–13.5°) must be validated against geometric restraints .

Q. What strategies address contradictions in biological activity data across studies?

  • Case Example : Discrepancies in antimicrobial efficacy may arise from:

Purity Variations : HPLC purity thresholds (>95%) are critical; impurities (e.g., unreacted intermediates) can skew results .

Assay Conditions : Differences in bacterial strains or cell lines (e.g., Gram-positive vs. Gram-negative) require standardized protocols .

  • Resolution : Cross-validation using orthogonal assays (e.g., MIC tests combined with time-kill studies) .

Q. How are computational methods (e.g., molecular docking) applied to predict interactions with biological targets?

  • Workflow :

Target Selection : Prioritize enzymes (e.g., kinases) based on structural homology to thiophene-binding proteins .

Docking Simulations : Software like AutoDock Vina models ligand-receptor interactions. The thiophene ring’s π-π stacking with aromatic residues (e.g., Tyr in active sites) is a key focus .

Validation : Compare docking scores (e.g., binding energy < –8 kcal/mol) with experimental IC50_{50} values .

Q. What advanced synthetic methodologies improve yield in challenging reactions (e.g., stereoselective alkylation)?

  • Innovations :

  • Microwave-Assisted Synthesis : Reduces reaction time for carboxamide coupling (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
  • Chiral Catalysts : Enantioselective alkylation using BINOL-derived catalysts achieves >90% ee for methoxy-ethyl stereocenters .

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